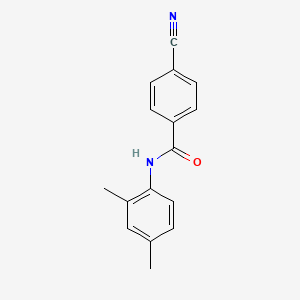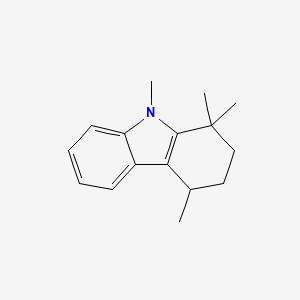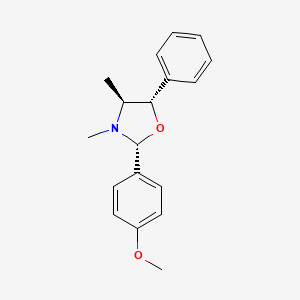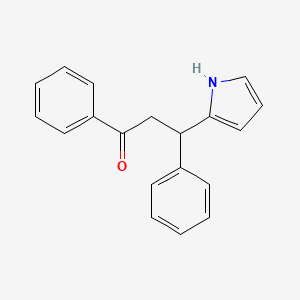
L-Threonyl-L-alanyl-L-glutaminyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonyl-L-alanyl-L-glutaminyl-L-alanine is a peptide compound composed of the amino acids threonine, alanine, glutamine, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-alanyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable compared to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-alanyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into individual amino acids.
Oxidation: Oxidation of specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Reduction of disulfide bonds, if present.
Substitution: Substitution reactions involving side chains of amino acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield individual amino acids, while oxidation and reduction will modify specific residues within the peptide.
Scientific Research Applications
L-Threonyl-L-alanyl-L-glutaminyl-L-alanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Used in the production of biopharmaceuticals and as a stabilizing agent in various formulations.
Mechanism of Action
The mechanism of action of L-Threonyl-L-alanyl-L-glutaminyl-L-alanine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved will vary based on the biological context and the specific peptide sequence.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide composed of alanine and glutamine, used as a nutritional supplement and in cell culture media.
L-Threonyl-L-alanine: A dipeptide composed of threonine and alanine, used in various biochemical studies.
L-Glutaminyl-L-alanine: A dipeptide composed of glutamine and alanine, with applications in research and industry.
Uniqueness
L-Threonyl-L-alanyl-L-glutaminyl-L-alanine is unique due to its specific sequence of amino acids, which can confer distinct biological and chemical properties. Its combination of threonine, alanine, and glutamine residues may provide unique interactions and stability compared to other peptides.
Properties
CAS No. |
798541-19-2 |
|---|---|
Molecular Formula |
C15H27N5O7 |
Molecular Weight |
389.40 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H27N5O7/c1-6(18-14(25)11(17)8(3)21)12(23)20-9(4-5-10(16)22)13(24)19-7(2)15(26)27/h6-9,11,21H,4-5,17H2,1-3H3,(H2,16,22)(H,18,25)(H,19,24)(H,20,23)(H,26,27)/t6-,7-,8+,9-,11-/m0/s1 |
InChI Key |
PVPMGRCVNTZGRW-UBVHSMIISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)
![2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid](/img/structure/B12537322.png)
![1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide](/img/structure/B12537325.png)

![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)


![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)






